

Synthesis of N,N'-Bis-tert-butoxycarbonylthiourea: A Technical Guide

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Compound of Interest

Compound Name: *N,N'-Bis-tert-butoxycarbonylthiourea*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **N,N'-Bis-tert-butoxycarbonylthiourea**, a versatile reagent in organic synthesis, particularly in the preparation of guanidines and other thiocarbonyl compounds. This document provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway.

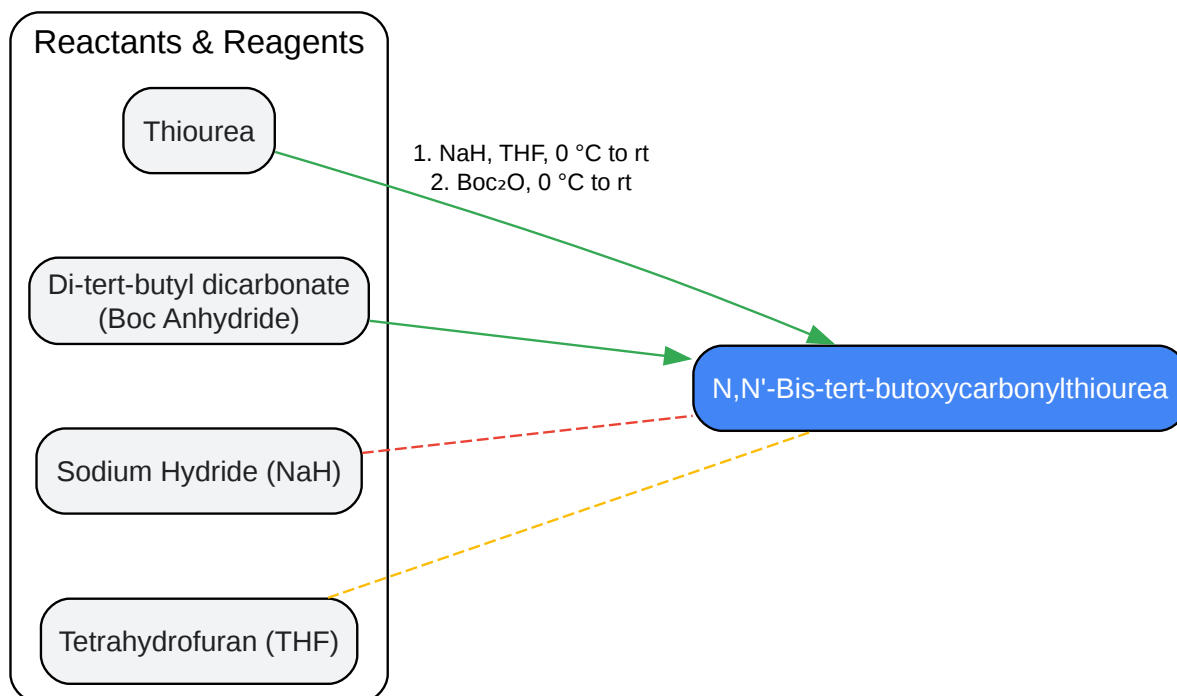
Core Synthesis Data

The following table summarizes the key quantitative data associated with the synthesis of **N,N'-Bis-tert-butoxycarbonylthiourea** from thiourea.

Parameter	Value	Reference
Yield	90%	[1]
Melting Point	120-122 °C	[1]
Alternative Melting Point	131-135 °C (lit.)	[1][2][3]
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₄ S	[1]
Molecular Weight	276.35 g/mol	[1]
Appearance	White to off-white solid	[1][2]
¹ H NMR (400 MHz, CDCl ₃)	δ 1.57 (s, 18H, CH ₃ , Boc), 3.93 (br s, 2H, NH)	[1]

Reaction Pathway

The synthesis proceeds via the di-acylation of thiourea with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a strong base. The reaction pathway is illustrated below.



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Caption: Synthesis of **N,N'-Bis-tert-butoxycarbonylthiourea** from thiourea.

Experimental Protocol

This section provides a detailed methodology for the synthesis of **N,N'-Bis-tert-butoxycarbonylthiourea**.^{[1][4][5]}

Materials:

- Thiourea (500 mg, 6.58 mmol)
- Sodium hydride (60% dispersion in mineral oil, 1184 mg, 29.61 mmol)
- Di-tert-butyl dicarbonate (3155 mg, 14.47 mmol)
- Anhydrous tetrahydrofuran (THF, 120 mL)
- Ethyl acetate (EtOAc)
- Brine
- Water (deionized)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexane

Procedure:

- To a stirred solution of thiourea (500 mg, 6.58 mmol) in anhydrous tetrahydrofuran (120 mL) in an ice bath under an argon atmosphere, slowly add sodium hydride (60% in mineral oil, 1184 mg, 29.61 mmol) at 0 °C.^{[1][4]}
- The reaction mixture is then stirred at room temperature for 30 minutes to facilitate the complete formation of the thiourea anion.^[1]

- The mixture is subsequently cooled back to 0 °C, and di-tert-butyl dicarbonate (3155 mg, 14.47 mmol) is added dropwise.[1][4]
- The reaction is allowed to stir at room temperature overnight.[1][4]
- After the reaction is complete, the mixture is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water (20 mL).[1]
- The aqueous phase is extracted with ethyl acetate (3 x 50 mL).[1]
- The combined organic layers are washed sequentially with brine (30 mL) and water (30 mL), and then dried over anhydrous magnesium sulfate.[1]
- The solvent is removed under reduced pressure.
- The crude product is purified by grinding with cold hexane to yield N,N'-di-Boc-thiourea as a white crystalline solid.[1]

Applications in Drug Development

N,N'-Bis-tert-butoxycarbonylthiourea serves as a key intermediate in the synthesis of various biologically active molecules. Its primary application is as a guanylation agent for the synthesis of guanidines, which are prevalent in many pharmaceuticals.[1][6][7] It is also utilized in the preparation of bis-imidazoline diphenyl derivatives that act as α 1-adrenoceptor antagonists.[1] Furthermore, this reagent can be employed as a mild thioacylating agent for the preparation of other thiocarbonyl compounds.[8] The use of N,N'-di-Boc-thiourea avoids the need for more toxic reagents like heavy metals, offering a more environmentally benign synthetic route.[6][7]

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